Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate

説明

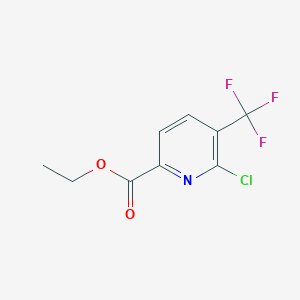

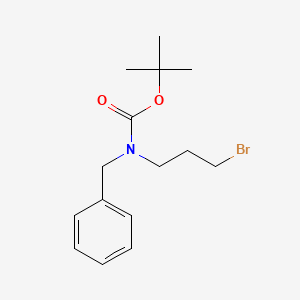

Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate is a chemical compound with the molecular formula C15H22BrNO2 and a molecular weight of 328.24 . It is also known by its CAS number 174311-01-4 .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . The specific synthesis process for Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate might involve similar steps but could not be found in the available resources.Molecular Structure Analysis

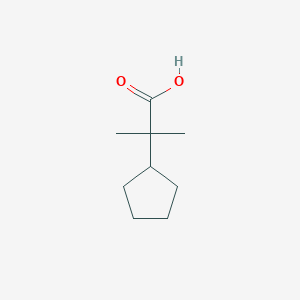

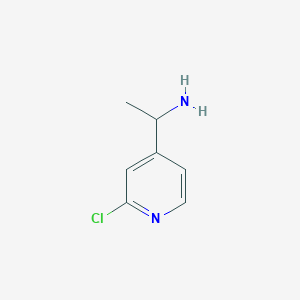

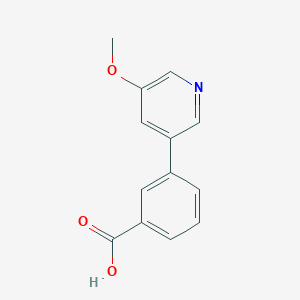

The molecular structure of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate consists of a carbamate group (OC(O)N), a tert-butyl group ((CH3)3C), a phenylmethyl group (C6H5CH2), and a 3-bromopropyl group (CH2CH2CH2Br) .Physical And Chemical Properties Analysis

Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate has a predicted boiling point of 389.2±31.0 °C and a predicted density of 1.253±0.06 g/cm3 . Its pKa is predicted to be -1.42±0.70 .科学的研究の応用

Medicine: Soluble Guanylate Cyclase Activators

This compound is utilized in the synthesis of benzydamine analogs, which serve as activators for soluble guanylate cyclase . These activators are significant in medical research for their potential role in cardiovascular diseases, as they can help regulate blood pressure and have anti-inflammatory effects.

Agriculture: Synthesis of Sulfonamide Series

In agricultural chemistry, “Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate” is used to create protected amines from piperidine derivatives, which are then further employed in the synthesis of sulfonamide series . Sulfonamides are known for their antibacterial properties and can be used to protect crops from bacterial infections.

Material Science: Functional Cationic Polymers

The compound is instrumental in the post-polymerization quaternization of polymers, leading to the creation of functional cationic polymers . These materials have a wide range of applications, including as components in advanced composite materials with enhanced mechanical properties.

Environmental Science: Antimicrobial Agents

In environmental science, “Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate” contributes to the development of antimicrobial agents . These agents are crucial for water treatment processes and preventing the spread of waterborne diseases.

Biochemistry: MDM2 Inhibitors

The compound is used to synthesize N-substituted chromenotriazolopyrimidine, which acts as an inhibitor of human murine double minute 2 (MDM2) . MDM2 is a protein that regulates the p53 tumor suppressor, and its inhibition is a promising strategy in cancer therapy.

Pharmacology: Synthesis of Peptide Bonds

In pharmacology, this carbamate is used as a building block for the synthesis of peptide bonds . Peptide bonds are the links between amino acids in proteins, and the ability to synthesize them is fundamental for the development of therapeutic peptides and proteins.

作用機序

Target of Action

Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate is a versatile structural unit used in the synthesis of various drugs and bioactive compounds . .

Mode of Action

The compound can act as an alkylating reagent, which means it can introduce an alkyl group into other molecules during chemical reactions . This property is often utilized in the synthesis of various bioactive compounds.

Biochemical Pathways

Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate has been used in the synthesis of benzydamine analogs, which are known to activate soluble guanylate cyclase . It has also been used in the synthesis of N-substituted chromenotriazolopyrimidine, an inhibitor of human murine double minute 2 (MDM2) . These biochemical pathways suggest that the compound may have a role in modulating cyclic guanosine monophosphate (cGMP) levels and inhibiting MDM2, a protein that plays a crucial role in cell cycle regulation and apoptosis.

Result of Action

The molecular and cellular effects of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate’s action would depend on the specific biochemical pathways it affects. For instance, if used in the synthesis of benzydamine analogs, the resulting compounds could potentially increase cGMP levels, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its storage conditions . .

特性

IUPAC Name |

tert-butyl N-benzyl-N-(3-bromopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17(11-7-10-16)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSVBVQZGRVSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCBr)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672539 | |

| Record name | tert-Butyl benzyl(3-bromopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-bromopropyl)(phenylmethyl)carbamate | |

CAS RN |

174311-01-4 | |

| Record name | tert-Butyl benzyl(3-bromopropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S,S)-1,2-Bis[(tert-butyl)methylphosphino]ethane[eta-(2,5-norbornadiene)]rhodium(I) Tetrafluoroborate](/img/structure/B1454933.png)

![2-[3-(Trifluoromethoxy)phenyl]morpholine](/img/structure/B1454935.png)